Tetraisoamylammonium iodide
Description
Significance of Quaternary Ammonium (B1175870) Salts in Chemical Science
Quaternary ammonium salts (QAS), also known as quats, are a class of chemical compounds with the general formula [NR₄]⁺X⁻, where R represents alkyl or aryl groups. wikipedia.orgscienceinfo.com Unlike primary, secondary, or tertiary ammonium ions, quaternary ammonium cations are permanently charged, irrespective of the solution's pH. wikipedia.org This permanent charge and the presence of both hydrophobic (the organic R groups) and hydrophilic (the charged nitrogen center) components impart useful properties, making them significant in various scientific and industrial fields. savemyexams.com
A primary role of QAS in chemical science is as phase-transfer catalysts (PTCs). wikipedia.orgtaylorandfrancis.com PTCs facilitate reactions between reactants located in different immiscible phases, such as an organic and an aqueous layer. wikipedia.org By exchanging anions and transporting them from the aqueous phase to the organic phase, they accelerate reaction rates, a notable example being the generation of dichlorocarbene. wikipedia.org Quaternary ammonium salts have been found to be superior to other PTC systems like polyethylene (B3416737) glycols and crown ethers in certain applications. taylorandfrancis.com
Furthermore, many QAS derivatives function as cationic surfactants. savemyexams.com Their molecular structure allows them to reduce the surface tension between liquids, which is a foundational property for their use as disinfectants, antistatic agents, fabric softeners, and hair conditioners. wikipedia.orgsavemyexams.com The long alkyl chains in many QAS compounds contribute to their antimicrobial activity, enabling them to disrupt the cell walls of gram-positive bacteria. scienceinfo.com This biocidal property has led to their widespread application in cleaning and disinfecting products. scienceinfo.comsfei.org The versatility of QAS extends to materials science, where they are investigated for creating antifungal dental resins and for their potential in other polymer applications. scienceinfo.comtaylorandfrancis.com
Historical Context of Tetraisoamylammonium Iodide Research
Early academic interest in tetraisoamylammonium salts can be traced back to studies of electrolyte solutions. Research conducted in the mid-20th century explored the behavior of these salts in various solvents. For instance, a 1955 study investigated ion-pair equilibrium in dioxane-water mixtures using tetraisoamylammonium nitrate (B79036) to test theories of ion association. pnas.org
Specific research focusing on the fundamental properties of this compound itself was documented in the latter half of the century. A notable 1970 study by Coker, Ambrose, and Janz detailed the fusion properties of several ionic quaternary ammonium compounds, including this compound. nist.gov This work provided foundational thermodynamic data, such as its melting point. nist.gov Later research continued to explore its electrochemical behavior. A study published in the Journal of the American Chemical Society evaluated single-ion conductivities in non-aqueous solvents like acetonitrile (B52724), nitromethane, and nitrobenzene, using Tetraisoamylammonium tetraisoamylboride as a reference electrolyte, highlighting the utility of the tetraisoamylammonium cation in electrochemical analysis. acs.org
Scope and Research Trajectories for this compound
Current and historical research on this compound has largely focused on its physicochemical properties and its behavior in forming clathrate hydrates. These hydrates are crystalline, water-based solids in which gas molecules are trapped within the "cages" of the hydrogen-bonded water framework. The large tetraisoamylammonium cation is particularly effective at stabilizing these structures.
A significant area of investigation involves the formation of semiclathrate hydrates. Studies have shown that clathrate hydrates of tetraisoamylammonium halides melt at higher temperatures compared to their tetrabutylammonium (B224687) counterparts. researchgate.netresearchgate.net In the tetraisoamyl series, the melting points of these polyhydrates show only slight variation among the different halides (fluoride, chloride, bromide, iodide). researchgate.netresearchgate.net This stability has prompted research into their potential applications, such as in gas separation and storage. For example, research has explored using tetra-n-butyl ammonium bromide (a related QAS) semiclathrates for separating methane (B114726) from gas mixtures. acs.org The unique stability of tetraisoamylammonium-based hydrates suggests similar or enhanced potential. researchgate.net
Another research trajectory involves its properties in solution. The compound has been used in studies of electrolyte solutions to understand ion-pair equilibrium. pnas.org Its behavior at interfaces between polar and non-polar media is also relevant, a field where similar compounds like tetrabutylammonium iodide have been studied as phase-transfer catalysts. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₂₀H₄₄IN nist.govchemeo.com |
| Molecular Weight | 425.47 g/mol nist.govchemeo.com |
| CAS Number | 5424-26-0 nist.govchemeo.com |
| Appearance | Crystalline solid |
| Melting Point | 415.3 K (142.15 °C) |
| IUPAC Name | N,N,N-tris(3-methylbutyl)-3-methylbutan-1-aminium iodide nist.gov |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Tetraisoamylammonium nitrate |
| Tetraisoamylammonium tetraisoamylboride |
| Tetrabutylammonium iodide |
| Tetra-n-butyl ammonium bromide |
| Dichlorocarbene |
| Polyethylene glycol |
| Crown ethers |
| Acetonitrile |
| Nitromethane |
| Nitrobenzene |
| Tetraisoamylammonium fluoride (B91410) |
| Tetraisoamylammonium chloride |
| Tetraisoamylammonium bromide |
Properties
IUPAC Name |
tetrakis(3-methylbutyl)azanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44N.HI/c1-17(2)9-13-21(14-10-18(3)4,15-11-19(5)6)16-12-20(7)8;/h17-20H,9-16H2,1-8H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKCBSPIAGPRBW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC[N+](CCC(C)C)(CCC(C)C)CCC(C)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883491 | |
| Record name | 1-Butanaminium, 3-methyl-N,N,N-tris(3-methylbutyl)-, iodide (1:1) | |
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Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5424-26-0 | |
| Record name | 1-Butanaminium, 3-methyl-N,N,N-tris(3-methylbutyl)-, iodide (1:1) | |
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| Record name | Tetraisoamylammonium iodide | |
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| Record name | Tetraisoamylammonium iodide | |
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| Record name | 1-Butanaminium, 3-methyl-N,N,N-tris(3-methylbutyl)-, iodide (1:1) | |
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| Record name | 1-Butanaminium, 3-methyl-N,N,N-tris(3-methylbutyl)-, iodide (1:1) | |
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| Record name | TETRAISOAMYLAMMONIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Precursor Chemistry of Tetraisoamylammonium Iodide
Advanced Synthetic Routes for Tetraisoamylammonium Iodide
The primary and most conventional method for synthesizing this compound is through a quaternization reaction. This process involves the alkylation of a tertiary amine with an alkyl halide. Specifically, for this compound, the reaction proceeds by treating triisoamylamine with an isoamyl iodide precursor. This synthetic pathway is analogous to the industrial production of other tetraalkylammonium halides, such as tetra-n-butylammonium iodide. vulcanchem.com The fundamental reaction is a classic Menschutkin reaction, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the quaternary ammonium (B1175870) cation, with the iodide serving as the counter-ion.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The efficiency and outcome of the synthesis of quaternary ammonium iodides are highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing yield and ensuring high purity of the final product. Key factors include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants.
For analogous reactions, such as the synthesis of various disulfides using tetrabutylammonium (B224687) iodide (TBAI) as a catalyst, extensive optimization studies have been performed. researchgate.net These studies show that solvent choice is critical; for instance, while some solvents result in low yields, others like dimethylacetamide (DMA) can be more effective. researchgate.net Temperature is another vital parameter, with adjustments often necessary to balance reaction rate and the potential for side reactions or decomposition. For example, in the thiolation of oxindoles, carrying out the reaction at 40 °C with a suitable base significantly improved yields compared to higher temperatures. mdpi.com
The concentration of reactants can also play a significant role. Increasing the concentration by reducing the amount of solvent has been shown to improve yields in certain dimerization reactions, although there is a limit beyond which further reduction offers no significant benefit. researchgate.net The selection of reagents and catalysts is paramount. In N-alkylation reactions, TBAI is often used as a phase-transfer catalyst, which accelerates the reaction rate and improves selectivity by facilitating the exchange of the iodide ion with the halide of the alkylating agent. ias.ac.in This leads to a more controlled environment, minimizing unwanted side reactions and resulting in a higher yield of the desired quaternary ammonium salt. ias.ac.in
Table 1: Hypothetical Optimization of this compound Synthesis This table illustrates the potential effects of varying reaction conditions based on findings for analogous compounds.
| Entry | Solvent | Temperature (°C) | Reactant Ratio (Amine:Iodide) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acetonitrile (B52724) | 60 | 1:1.1 | 24 | 75 |
| 2 | Dimethylformamide (DMF) | 60 | 1:1.1 | 24 | 82 |
| 3 | Toluene | 80 | 1:1.1 | 24 | 65 |
| 4 | DMF | 80 | 1:1.1 | 12 | 88 |
| 5 | DMF | 80 | 1:1.2 | 12 | 92 |
Regioselective Synthesis Approaches for Analogues
Regioselective synthesis becomes critical when preparing unsymmetrical quaternary ammonium analogues, where different alkyl groups are attached to the nitrogen atom. This is achieved through a stepwise alkylation strategy. The synthesis begins with a primary or secondary amine, which is sequentially reacted with different alkylating agents. The order of introduction of these agents and the careful control of reaction conditions allow for the selective formation of the desired product.
For instance, to synthesize an analogue such as (isoamyl)tri(n-butyl)ammonium iodide, one could start with tri(n-butyl)amine and react it with isoamyl iodide. Conversely, starting with di(isoamyl)(n-butyl)amine and reacting it with n-butyl iodide would yield a different isomer if the initial amine was unsymmetrical. This stepwise approach provides precise control over the final molecular architecture. Such strategies are fundamental in synthetic organic chemistry for creating complex molecules with specific functionalities and spatial arrangements. researchgate.netmdpi.com The principles of regioselectivity are widely applied in the synthesis of various heterocyclic compounds and functionalized molecules where the position of a specific group is crucial for the molecule's properties and function. mdpi.comorganic-chemistry.org
Exploration of Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves several strategies, including the use of less hazardous solvents, improving atom economy, and employing catalytic systems to enhance efficiency. miragenews.com Quaternary ammonium salts themselves are often used as phase-transfer catalysts in green synthetic protocols, facilitating reactions in water or under solvent-free conditions, which reduces the reliance on volatile organic compounds (VOCs). ias.ac.inresearchgate.net
One key approach is to conduct the synthesis under solvent-free conditions, for example, by heating the neat mixture of triisoamylamine and isoamyl iodide. This eliminates solvent waste, which is a major contributor to the environmental footprint of chemical processes. Furthermore, developing catalytic versions of the Menschutkin reaction, while challenging, is an area of interest. Iron(III)- and iodide-promoted synthesis of pyrimidines represents an example of sustainable catalysis using earth-abundant metals and ammonium iodide as both a substrate and catalyst, showcasing a move towards more environmentally benign synthetic methods. rsc.org The use of renewable starting materials and energy-efficient methods like mechanochemistry are also central tenets of green chemistry applicable to this synthesis. semanticscholar.org
Mechanochemical Synthesis of this compound and Related Supramolecular Systems
Mechanochemical synthesis, typically performed using a ball mill, offers a solvent-free, efficient, and often faster alternative to traditional solution-based methods. thieme-connect.de This technique uses mechanical energy to induce chemical reactions between solid reactants. cardiff.ac.uk The synthesis of various organoammonium and metal iodides has been successfully demonstrated using this approach. core.ac.ukmdpi.com
For example, tetrahexylammonium (B1222370) triiodide has been synthesized by hand-grinding tetrahexylammonium iodide with iodine, followed by recrystallization. core.ac.uk Similarly, a mechanochemical approach has been established for the high-yield synthesis of Lewis base-free f-block metal iodides, such as EuI₂, CeI₃, and UI₃, by milling the metal with iodine. mdpi.com This method is remarkably rapid, producing the desired products in under 90 minutes in some cases, and simplifies the work-up process significantly. mdpi.com
Applying this to this compound would involve milling solid triisoamylamine (or a salt thereof) with isoamyl iodide. The high-energy collisions inside the mill would provide the activation energy for the quaternization reaction. This method is highly attractive from a green chemistry perspective as it eliminates the need for bulk solvents, often reduces reaction times, and can sometimes lead to the formation of different polymorphs or supramolecular structures compared to solution-based synthesis. core.ac.ukchemrxiv.org
Precursor Chemistry and Functionalization Strategies
The primary precursors for the synthesis of this compound are triisoamylamine and an isoamyl-containing alkylating agent, typically isoamyl iodide. The purity and reactivity of these precursors are crucial for a successful synthesis.
Functionalization strategies focus on modifying these precursors to create a diverse range of this compound analogues with tailored properties. This can be achieved in several ways:
Varying the Amine Precursor : Instead of triisoamylamine, a different tertiary amine can be used. For example, reacting N,N-diisopropylethylamine with isoamyl iodide would yield N,N-diisopropyl-N-ethyl-N-isoamylammonium iodide. Using primary or secondary amines in a stepwise alkylation process allows for the creation of unsymmetrical quaternary ammonium salts with multiple different alkyl groups.
Modifying the Alkylating Agent : The isoamyl group on the alkylating agent can be functionalized. For instance, using a functionalized isoamyl halide containing a hydroxyl, ether, or ester group would result in a quaternary ammonium iodide with that functionality incorporated into one of its alkyl chains. This strategy is widely used to synthesize functionalized ionic liquids and phase-transfer catalysts.
These functionalization approaches allow for the fine-tuning of the steric and electronic properties of the resulting quaternary ammonium salt, which is essential for applications where the structure of the cation plays a key role, such as in the formation of clathrate hydrates or as specific catalysts. researchgate.net
Crystallographic and Structural Elucidation of Tetraisoamylammonium Iodide
Single Crystal X-Ray Diffraction Studies of Tetraisoamylammonium Iodide
A definitive analysis of the crystal structure of anhydrous this compound through single-crystal X-ray diffraction has not been widely published. Such studies are crucial for determining the precise arrangement of ions in the crystal lattice, which in turn governs the material's physical and chemical properties.
Due to the absence of dedicated single-crystal X-ray diffraction studies on the anhydrous form, the crystal system and space group for this compound remain undetermined.
In contrast, studies on the clathrate hydrates of tetraisoamylammonium halides have revealed that they can form various structures. For instance, some tetraisoamylammonium halide hydrates have been shown to crystallize in the hexagonal crystal system. researchgate.netscispace.com
For comparative purposes, the closely related compound, tetra-n-butylammonium iodide, has been thoroughly characterized. Its crystal structure was determined to be in the monoclinic crystal system with the centrosymmetric space group C2/c. iucr.orgresearchgate.netwikipedia.orgadpharmachem.com This determination corrected an earlier assignment of the space group as C2. iucr.org
Table 1: Crystal System and Space Group of Tetra-n-butylammonium Iodide
| Compound | Crystal System | Space Group |
|---|---|---|
| Tetra-n-butylammonium iodide | Monoclinic | C2/c |
Data sourced from multiple crystallographic studies. iucr.orgresearchgate.netwikipedia.org
The unit cell parameters (the dimensions of the basic repeating unit of a crystal) and the Z-prime (Z') value (the number of asymmetric units in the unit cell) for anhydrous this compound are currently unknown.
For the analogous tetra-n-butylammonium iodide, the unit cell parameters have been precisely measured at a temperature of 100 K. iucr.orgresearchgate.net The number of formula units (Z) in the unit cell is 8. iucr.orgwikipedia.org
Table 2: Unit Cell Parameters for Tetra-n-butylammonium Iodide at 100 K
| Parameter | Value |
|---|---|
| a | 14.2806 (6) Å |
| b | 14.1864 (6) Å |
| c | 19.5951 (7) Å |
| β | 111.149 (3)° |
| Volume | 3702.4 (3) ų |
| Z | 8 |
These parameters correspond to the monoclinic C2/c space group. iucr.orgresearchgate.netwikipedia.orgadpharmachem.com
A definitive investigation into the alkyl-chain conformation and any potential disorder within the crystal structure of anhydrous this compound is not possible without experimental structural data. However, it is common for tetraalkylammonium salts with long or branched alkyl chains to exhibit conformational and orientational disorder in the solid state. iucr.org The flexible isoamyl chains would be expected to adopt various conformations to optimize packing within the crystal lattice, which could lead to crystallographic disorder. In the structure of tetra-n-butylammonium iodide, the cation's butyl chains are also subject to thermal motion and potential disorder. iucr.org
Polymorphism and Solid-State Phase Transitions in this compound
Studies on tetraisoamylammonium halide hydrates have shown that they can form multiple crystalline phases (polyhydrates) with different water content, each with a distinct melting point. acs.orgmdpi.comresearchgate.net For example, tetraisoamylammonium bromide has been found to form at least three polyhydrates with hydration numbers of 38, 32, and 26. researchgate.net This suggests a complex phase behavior that is highly dependent on the presence of water.
Intermolecular Interactions within the Crystalline Lattice
A complete description of the intermolecular interactions in anhydrous this compound is contingent upon the elucidation of its crystal structure. The primary forces holding the crystal lattice together would be the electrostatic attractions between the positively charged tetraisoamylammonium cations and the negatively charged iodide anions.
Without a determined crystal structure, a specific analysis of the cation-anion interactions and packing efficiency for anhydrous this compound cannot be provided.
However, insights can be gained from the crystal structure of tetra-n-butylammonium iodide. In this structure, the packing is characterized by the iodide anions occupying voids within a grid-like arrangement of the bulky tetra-n-butylammonium cations. iucr.orgresearchgate.net The stability of this arrangement is enhanced by numerous weak C–H···I hydrogen bonds between the hydrogen atoms of the alkyl chains and the iodide anions. iucr.org It is reasonable to expect that similar electrostatic and weak hydrogen bonding interactions would be key features in the crystal packing of this compound. Computational studies on the tetramethylammonium (B1211777) cation with halide ions have also highlighted the importance of a combination of ionic, covalent, and dispersion forces in these types of interactions. nih.gov
Weak C-H…I Interactions and Their Influence on Structure
While specific crystallographic data for this compound is limited in published literature, the structural characteristics can be inferred from detailed studies of analogous tetraalkylammonium halides. vulcanchem.com In these compounds, the crystal packing is significantly influenced by a network of weak, yet collectively important, hydrogen bonds of the C-H···I type.
It is well-established that even non-activated C-H bonds can function as hydrogen bond donors, particularly when interacting with a large, polarizable anion like iodide. beilstein-journals.org The positive charge on the quaternary ammonium (B1175870) cation is not strictly localized on the nitrogen atom but is distributed over the adjacent α- and β-methylene groups. researchgate.net This delocalization imparts a degree of acidity to the hydrogen atoms on these carbons, enabling them to form stabilizing electrostatic interactions with the iodide anion.
Structural Comparisons with Other Tetraalkylammonium Iodides
The crystal structures of tetraalkylammonium iodides exhibit clear trends related to the size and shape of the alkyl groups attached to the central nitrogen atom. As the alkyl chains increase in length from methyl to butyl, there is a corresponding increase in the unit cell volume to accommodate the larger cations.
Tetraethylammonium (B1195904) iodide, for example, possesses a distorted wurtzite lattice structure. wikipedia.org The structures of tetrapropylammonium (B79313) iodide and tetra-n-butylammonium iodide have also been determined, showing more complex packing arrangements. researchgate.netiucr.orgwikipedia.org A redetermination of the tetra-n-butylammonium iodide structure confirmed it crystallizes in the monoclinic space group C2/c. researchgate.net
Below is a comparative table of crystallographic data for several tetraalkylammonium iodides.
Table 1: Crystallographic Data for Tetraalkylammonium Iodides
| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |
|---|---|---|---|---|---|
| Tetramethylammonium iodide | C₄H₁₂IN | Orthorhombic | Pnnm | a=14.115 Å, b=10.099 Å, c=8.301 Å, α=β=γ=90° | researchgate.net |
| Tetraethylammonium iodide | C₈H₂₀IN | Orthorhombic | Pnma / Cmca | Distorted wurtzite lattice, polymorphism observed | wikipedia.orgmdpi.com |
| Tetrapropylammonium iodide | C₁₂H₂₈IN | Orthorhombic | P2₁2₁2₁ | a=14.037 Å, b=11.716 Å, c=9.302 Å, α=β=γ=90° | iucr.orgnih.gov |
| Tetra-n-butylammonium iodide | C₁₆H₃₆IN | Monoclinic | C2/c | a=14.280 Å, b=14.186 Å, c=19.595 Å, β=111.149° | researchgate.netwikipedia.org |
Spectroscopic Investigations of Tetraisoamylammonium Iodide Systems
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and environment of atomic nuclei within a molecule. For tetraisoamylammonium iodide, NMR studies offer detailed information on its conformation and the behavior of its ions in solution.
While specific deuterium (B1214612) labeling studies on this compound are not extensively documented in publicly available literature, the principles of this technique are well-established for conformational analysis of flexible molecules, including other quaternary ammonium (B1175870) salts. Deuterium (²H) labeling involves the selective replacement of protons (¹H) with deuterium atoms at specific positions in the molecule. This isotopic substitution is minimally perturbative to the electronic structure but significantly alters the nuclear magnetic properties, which can be exploited in NMR spectroscopy.
In the context of this compound, with its four flexible isoamyl chains, there are numerous rotational bonds, leading to a multitude of possible conformations in solution. Deuterium labeling would allow for the simplification of complex ¹H NMR spectra and the measurement of specific dihedral angles through the determination of coupling constants (e.g., ³J_HH, ³J_HD). For instance, by selectively deuterating the methylene (B1212753) groups (–CH₂–) adjacent to the nitrogen atom, one could more clearly resolve the signals from the rest of the isoamyl chain.
Furthermore, ²H NMR spectroscopy of deuterated this compound could provide information on molecular dynamics and ordering in different solvent environments. The quadrupolar nature of the deuterium nucleus makes its NMR signal sensitive to the local electric field gradient, which is influenced by molecular motion and orientation. Such studies are instrumental in understanding the conformational preferences and rotational barriers within the isoamyl chains.
NMR spectroscopy is highly sensitive to the chemical environment of nuclei, making it an excellent technique for studying ion aggregation and ion-pair formation in solutions of this compound. The chemical shifts of protons (¹H) and carbon-13 (¹³C) nuclei in the tetraisoamylammonium cation are influenced by the proximity and nature of the counter-ion (I⁻) and the surrounding solvent molecules.
In dilute solutions, this compound is expected to exist as fully solvated, dissociated ions. As the concentration increases, the formation of contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs) becomes more prevalent. This association between the cation and anion leads to changes in the electron density around the nuclei of the cation, resulting in shifts in the NMR resonance frequencies.
For example, the protons on the α-methylene groups (–N⁺–CH₂–) are particularly sensitive to ion pairing. The formation of a close association with the iodide anion can cause a downfield or upfield shift of these proton signals, depending on the specific magnetic anisotropy effects of the iodide ion and the perturbation of the solvent shell. By monitoring the chemical shifts of these and other protons in the isoamyl chains as a function of concentration and solvent polarity, the equilibrium between free ions and different types of ion pairs can be investigated.
Pulsed-field gradient NMR techniques can also be employed to measure the self-diffusion coefficients of the cation and anion. In the case of strong ion pairing, the cation and anion will diffuse together, resulting in similar diffusion coefficients. Conversely, in a solution of free ions, the diffusion coefficients will be different and will reflect the individual hydrodynamic radii of the solvated ions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Isoamyl Group in Tetraisoamylammonium Cation
| Atom | Multiplicity | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Hα (N-CH₂) | Triplet | 3.2 - 3.4 | 58 - 60 |
| Hβ (N-CH₂-CH₂) | Multiplet | 1.5 - 1.7 | 25 - 27 |
| Hγ (CH(CH₃)₂) | Multiplet | 1.7 - 1.9 | 24 - 26 |
| Hδ (CH(CH₃)₂) | Doublet | 0.9 - 1.0 | 21 - 23 |
Note: These are predicted values based on general principles and data from similar tetraalkylammonium salts. Actual values may vary depending on the solvent and concentration.
Vibrational Spectroscopy (Raman and Infrared) of this compound
Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the molecular structure and bonding.
The IR and Raman spectra of this compound are dominated by the vibrational modes of the tetraisoamylammonium cation. The numerous C-H and N-C bonds give rise to a series of characteristic absorption and scattering bands.
The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the isoamyl chains typically appear in the 2800–3000 cm⁻¹ region of the spectrum. Asymmetric and symmetric stretching modes of these groups can often be resolved, providing information about the local environment and conformation of the alkyl chains.
The N-C stretching vibrations are characteristic of the quaternary ammonium core. These modes are typically observed in the 900–1200 cm⁻¹ region. The exact frequencies of these vibrations can be sensitive to the conformation of the alkyl chains and the degree of ion pairing.
Deformation and bending modes of the C-H bonds (e.g., scissoring, wagging, twisting, and rocking) appear at lower frequencies, typically in the 1300–1500 cm⁻¹ and 700–1000 cm⁻¹ regions, respectively. These bands contribute to the complex fingerprint region of the spectrum, which is unique to the molecule's structure.
Table 2: Typical Vibrational Modes for a Tetraalkylammonium Cation
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Asymmetric C-H Stretch (CH₃) | 2960 - 2980 |
| Symmetric C-H Stretch (CH₃) | 2870 - 2890 |
| Asymmetric C-H Stretch (CH₂) | 2915 - 2935 |
| Symmetric C-H Stretch (CH₂) | 2850 - 2870 |
| C-H Deformation (CH₃, CH₂) | 1340 - 1470 |
| Asymmetric N-C Stretch | 950 - 1050 |
| Symmetric N-C Stretch | 750 - 850 |
Low-frequency Raman spectroscopy, which probes the region below 200 cm⁻¹, is particularly useful for studying intermolecular interactions and collective motions in condensed phases. For this compound, this technique can provide insights into the vibrations of the crystal lattice (in the solid state) and the interactions between the cation, anion, and solvent molecules (in solution).
In the solid state, low-frequency Raman spectra can reveal phonon modes corresponding to the translational and librational motions of the tetraisoamylammonium and iodide ions in the crystal lattice. The frequencies of these modes are sensitive to the crystal packing and the strength of the interionic forces.
In solution, broad low-frequency Raman bands can be observed, which are related to the hindered translational and rotational motions of the ions and their interactions with the surrounding solvent molecules. These bands can provide information about the structure and dynamics of the solvation shells around the cation and anion, as well as the nature of ion-pair vibrations. Changes in the low-frequency Raman spectrum with concentration can be used to monitor the formation of ion aggregates.
Photoelectron Spectroscopy of this compound in Solution
Photoelectron spectroscopy (PES) is a powerful technique for determining the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. When applied to solutions, PES can provide information about the electronic environment of both the solute and solvent molecules at the solution-vacuum interface.
For an aqueous solution of this compound, PES studies, particularly using synchrotron radiation, can probe the valence and core electronic states of the constituent ions and water molecules. The large size and hydrophobic nature of the tetraisoamylammonium cation would likely cause it to be enriched at the surface of the solution. The iodide anion is also known to have a high surface propensity.
By measuring the binding energies of the core electrons of iodine (e.g., I 3d or I 4d), nitrogen (N 1s), and carbon (C 1s), one can gain insight into the local chemical environment of these atoms. For instance, the binding energy of the iodide core levels would be sensitive to its degree of solvation and its association with the tetraisoamylammonium cation at the interface.
Valence photoelectron spectra would reveal the electronic structure of the highest occupied molecular orbitals (HOMOs) of the iodide anion and the tetraisoamylammonium cation, as well as the valence bands of the water solvent. The relative intensities of the photoelectron signals from the different species can be used to determine their surface concentrations. Studies on similar systems, such as aqueous tetrabutylammonium (B224687) iodide, have shown that both the cation and the anion are surface-active, leading to a significant enhancement of their signals compared to what would be expected from their bulk concentrations. acs.org
Table 3: Expected Core-Level Binding Energies for this compound
| Atom | Core Level | Expected Binding Energy (eV) |
| I | 3d₅/₂ | ~619 |
| I | 4d₅/₂ | ~50 |
| N | 1s | ~402 |
| C | 1s | ~285 |
Note: These are approximate values and can be influenced by the chemical environment and referencing method.
Electronic Structure Probes of Cation and Anion Species
The electronic structure of the tetraisoamylammonium cation ([N(C₅H₁₁)₄]⁺) and the iodide anion (I⁻) can be investigated using a variety of spectroscopic methods. These techniques provide information on the energy levels of electrons in the ions and how they are perturbed by their local environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy is a valuable tool for probing electronic transitions. In the case of this compound, the iodide anion is the primary chromophore. The UV-Vis absorption spectrum of iodide in solution typically displays two strong absorption bands in the ultraviolet region. asianpubs.orgresearchgate.net These bands arise from the promotion of a non-bonding p-electron of the iodide ion to a higher energy state, a process known as a p → σ* transition. The positions of these absorption maxima are sensitive to the solvent environment and the nature of the cation.
For instance, in aqueous solutions, triiodide ions (I₃⁻), which can form from the reaction of iodide with iodine, exhibit characteristic absorption peaks at approximately 288 nm and 351 nm. asianpubs.org The presence of the large, non-polar tetraisoamylammonium cation can influence the solvation shell around the iodide anion, potentially causing shifts in these absorption bands compared to systems with smaller, more hydrophilic cations.
X-ray Photoelectron Spectroscopy (XPS):
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the species present. fu-berlin.de For this compound, XPS can be used to probe the core-level electrons of the constituent elements: carbon (C 1s), nitrogen (N 1s), and iodine (I 3d).
The binding energy of the N 1s peak provides information about the chemical environment of the nitrogen atom in the tetraisoamylammonium cation. Its value is characteristic of a quaternary ammonium species. The C 1s spectrum can be deconvoluted to distinguish between the carbons directly bonded to the nitrogen and those in the isoamyl chains.
The I 3d spectrum is particularly informative. It exhibits a doublet, corresponding to the I 3d₅/₂ and I 3d₃/₂ spin-orbit components. kombyonyx.comxpsfitting.comresearchgate.net The binding energies of these peaks are indicative of the iodide anion's oxidation state. For instance, a shift to higher binding energies would suggest the formation of higher oxidation state iodine species, such as triiodide or iodate. researchgate.net
Illustrative XPS Data for a Hypothetical this compound Sample
| Element | Orbital | Binding Energy (eV) | Possible Assignment |
| C | 1s | ~285.0 | Aliphatic carbon in isoamyl chains |
| C | 1s | ~286.5 | Carbon bonded to nitrogen |
| N | 1s | ~402.0 | Quaternary ammonium nitrogen |
| I | 3d₅/₂ | ~619.5 | Iodide (I⁻) |
| I | 3d₃/₂ | ~631.0 | Iodide (I⁻) |
Note: This table presents typical binding energy ranges for the functional groups found in this compound, based on data from analogous compounds. Actual values can vary depending on the specific sample and instrument calibration.
Vibrational Spectroscopy (Infrared and Raman):
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. mdpi.com For this compound, these techniques can provide detailed information about the structure and conformation of the large tetraisoamylammonium cation. researchgate.netmjcce.org.mkscispace.com
The IR and Raman spectra are dominated by the vibrational modes of the C-H, C-N, and C-C bonds within the cation. For example, C-H stretching vibrations are typically observed in the 2800-3000 cm⁻¹ region, while C-N stretching vibrations appear at lower frequencies. The conformational flexibility of the isoamyl chains can lead to complex spectra, and changes in these spectra can indicate alterations in the cation's geometry due to interactions with its environment.
While the iodide anion is a single atom and has no internal vibrational modes, it can influence the vibrational spectrum of the cation through ionic interactions. Furthermore, in the solid state, low-frequency lattice modes involving the relative motion of the cations and anions can be observed in the far-infrared or Raman spectra. aps.org
Surface Segregation Effects and Depth Concentration Profiles
In multicomponent systems, one component may preferentially accumulate at the surface or interface, a phenomenon known as surface segregation. For solutions or thin films containing this compound, the large, amphiphilic nature of the tetraisoamylammonium cation can lead to its segregation at interfaces.
Surface Tension Measurements:
While not a spectroscopic technique in the traditional sense, surface tension measurements can provide initial evidence of surface segregation. Compounds that lower the surface tension of a solvent are considered surface-active and tend to accumulate at the liquid-air interface. The bulky, hydrophobic isoamyl groups of the tetraisoamylammonium cation are expected to make it surface-active in polar solvents like water.
X-ray Photoelectron Spectroscopy (XPS) with Depth Profiling:
XPS, being a surface-sensitive technique, is well-suited for studying surface segregation. By analyzing the relative intensities of the N 1s (from the cation) and I 3d (from the anion) signals, the elemental composition of the top few nanometers of a sample can be determined. An enrichment of the nitrogen signal relative to the bulk stoichiometry would indicate surface segregation of the tetraisoamylammonium cation.
To obtain a depth concentration profile, XPS can be combined with ion sputtering. researchgate.net In this technique, a beam of ions (e.g., Ar⁺) is used to incrementally remove layers of the material. After each sputtering cycle, an XPS spectrum is acquired, providing the elemental composition as a function of depth. This allows for the construction of a depth profile, revealing how the concentrations of the tetraisoamylammonium cation and iodide anion change from the surface into the bulk of the material.
Hypothetical Depth Profile Data for a this compound Thin Film
| Sputter Time (s) | N 1s Intensity (arbitrary units) | I 3d Intensity (arbitrary units) | N/I Ratio |
| 0 | 12000 | 8000 | 1.50 |
| 30 | 11000 | 8500 | 1.29 |
| 60 | 10000 | 9000 | 1.11 |
| 90 | 9500 | 9300 | 1.02 |
| 120 | 9200 | 9200 | 1.00 |
Note: This table illustrates a hypothetical scenario where the N/I ratio is higher at the surface (sputter time = 0) and approaches the expected bulk stoichiometric ratio of 1.0 with increasing depth, indicating surface segregation of the cation.
Secondary Ion Mass Spectrometry (SIMS):
Secondary Ion Mass Spectrometry (SIMS) is another powerful technique for obtaining depth concentration profiles with high sensitivity. In SIMS, a primary ion beam is used to sputter the sample surface, and the ejected secondary ions are analyzed by a mass spectrometer. By monitoring the intensity of characteristic fragment ions from the tetraisoamylammonium cation (e.g., fragments corresponding to the isoamyl groups or the entire cation) and the iodide anion as a function of sputtering time, a detailed depth profile can be constructed. SIMS can often provide higher depth resolution and sensitivity to trace amounts compared to XPS depth profiling.
Solution Chemistry and Intermolecular Interactions of Tetraisoamylammonium Iodide
Ion-Solvent Interactions and Solvation Behavior of Tetraisoamylammonium Iodide
The solvation of this compound is a multifaceted process influenced by the distinct characteristics of its constituent ions. The large tetraisoamylammonium cation, with its bulky, nonpolar alkyl chains, primarily interacts with the solvent through hydrophobic effects, while the smaller iodide anion's solvation is dominated by electrostatic interactions.
The polarity of the solvent is a critical determinant of the solvation of this compound. In polar protic solvents, such as water and alcohols, the iodide anion is strongly solvated through hydrogen bonding. The solvent molecules arrange themselves around the anion to maximize these favorable interactions. Conversely, the tetraisoamylammonium cation disrupts the hydrogen-bonding network of protic solvents, leading to a phenomenon known as hydrophobic hydration. This involves the formation of a structured "cage-like" arrangement of solvent molecules around the nonpolar alkyl groups of the cation.
In polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide, which lack hydrogen-bond donating capabilities, the solvation of the iodide anion is weaker and occurs primarily through ion-dipole interactions. The large tetraisoamylammonium cation's interactions with these solvents are also largely dispersive in nature.
The effect of solvent polarity on ion-solvent interactions can be indirectly studied through conductometric measurements. The limiting molar conductance (Λ₀) of a salt is a measure of the ions' mobility at infinite dilution and is influenced by the extent of solvation. While specific data for this compound is scarce, studies on other tetraalkylammonium iodides in various solvents provide insight into the expected trends.
Table 1: Representative Limiting Molar Conductances (Λ₀) of Tetraalkylammonium Iodides in Various Solvents at 298.15 K This table presents data for analogous compounds to illustrate the general effect of solvent polarity and cation size. Specific data for this compound is not readily available.
| Solvent | Dielectric Constant | Tetraethylammonium (B1195904) Iodide (S cm² mol⁻¹) | Tetrabutylammonium (B224687) Iodide (S cm² mol⁻¹) |
|---|---|---|---|
| Methanol | 32.7 | 130.5 | 109.8 |
| Acetonitrile | 35.9 | 185.4 | 163.2 |
| Nitrobenzene | 34.8 | 39.8 | 33.5 |
The solvent molecules in the immediate vicinity of the ions, known as the solvation shell, exhibit dynamics that are distinct from the bulk solvent. For the iodide anion in protic solvents, the hydrogen bonds with the surrounding solvent molecules are transient, constantly forming and breaking. The timescale for the reorganization of the first solvation shell of iodide in water has been studied using spectroscopic techniques and molecular dynamics simulations, revealing complex dynamics on the picosecond timescale.
The solvation shell around the large, hydrophobic tetraisoamylammonium cation is characterized by a slower reorientation of the solvent molecules compared to the bulk. This is a consequence of the structured arrangement of solvent molecules induced by the hydrophobic effect. Femtosecond infrared spectroscopy studies on other large tetraalkylammonium ions have shown that the orientational dynamics of water molecules in their hydration shells are significantly retarded.
Ion Association and Aggregation Phenomena
In solvents of low to moderate polarity, the electrostatic attraction between the tetraisoamylammonium cation and the iodide anion can overcome the ion-solvent interactions, leading to the formation of ion pairs and larger aggregates.
Two primary types of ion pairs can be distinguished:
Contact Ion Pairs (CIPs): The cation and anion are in direct contact, with no intervening solvent molecules.
Solvent-Separated Ion Pairs (SSIPs): The cation and anion are separated by one or more solvent molecules.
The equilibrium between free ions, CIPs, and SSIPs is highly dependent on the solvent's dielectric constant and its ability to solvate the individual ions. In solvents with high dielectric constants, such as water, this compound is expected to be largely dissociated into free ions. As the dielectric constant of the solvent decreases, the formation of ion pairs becomes more favorable. Spectroscopic techniques, such as UV-Vis and vibrational spectroscopy, can often distinguish between these different species, as the local environment of the ions affects their spectral properties.
In non-polar solvents with very low dielectric constants (e.g., benzene, carbon tetrachloride), the association of this compound can extend beyond simple ion pairs to form larger aggregates or clusters. Techniques that measure the apparent molecular weight of the solute in solution are crucial for studying this phenomenon. Methods such as vapor pressure osmometry (VPO) or light scattering can be employed to determine the extent of association. For instance, studies on other long-chain tetraalkylammonium salts in non-polar solvents have shown significant aggregation, with the degree of association increasing with concentration.
The formation of clusters of this compound in solution is driven by a combination of electrostatic interactions between the ions and hydrophobic interactions between the large alkyl groups of the cations. In non-polar media, the ions essentially create their own polar microenvironment within the aggregate, shielded from the non-polar bulk solvent by the isoamyl chains. The size and structure of these clusters are influenced by factors such as the concentration of the salt, the temperature, and the specific nature of the non-polar solvent. While direct experimental data on the clustering of this compound is limited, the behavior of similar long-chain tetraalkylammonium salts suggests that such aggregation is a prominent feature of their solution chemistry in non-polar environments.
Interfacial Properties of this compound in Immiscible Liquid Systems
The distinct amphiphilic nature of the tetraisoamylammonium cation, which consists of a central positively charged nitrogen atom surrounded by five nonpolar isoamyl groups, coupled with the highly polarizable iodide anion, dictates the unique interfacial properties of this compound. When introduced into a system of two immiscible liquids, such as water and an organic solvent, the compound preferentially accumulates at the interface, driven by the desire of the hydrophobic alkyl chains to minimize contact with the aqueous phase and the affinity of the ions for the polar-nonpolar boundary.
Adsorption Behavior at Liquid/Liquid Interfaces
The adsorption process can be described by various adsorption isotherms, such as the Langmuir or Frumkin isotherms, which relate the surface excess concentration to the bulk concentration. The choice of isotherm depends on the interactions between the adsorbed molecules.
Surface Activity and Formation of Interfacial Layers
The accumulation of this compound at the liquid/liquid interface leads to a significant reduction in the interfacial tension (γ), which is a measure of the energy required to create a unit area of the interface. This reduction in interfacial tension is a direct consequence of the replacement of high-energy solvent-solvent interactions at the interface with lower-energy solute-solvent interactions. The surface activity of this compound is expected to be more pronounced than that of its shorter-chain homologues due to the greater hydrophobic character of the isoamyl groups.
As the bulk concentration of this compound increases, the interfacial tension decreases until it reaches a plateau. This plateau often corresponds to the formation of a saturated monolayer of the ions at the interface. The arrangement of the ions within this layer is complex, with the tetraisoamylammonium cations likely adopting a conformation that maximizes the interaction of their alkyl chains with the organic phase while minimizing steric hindrance. The iodide anions will be located in the aqueous phase, in close proximity to the positively charged headgroups, forming an electrical double layer.
The structure of this interfacial layer can be influenced by the specific organic solvent used. Solvents with higher dielectric constants may allow for a more diffuse double layer, while less polar solvents will promote tighter ion pairing at the interface. The formation of these structured interfacial layers can significantly impact the transport of other species across the interface, a principle that is exploited in phase-transfer catalysis.
While precise quantitative data for the interfacial tension of this compound solutions is scarce, the general trend observed for similar quaternary ammonium (B1175870) salts provides a qualitative understanding.
Phase Behavior and Clathrate Hydrate Formation of Tetraisoamylammonium Iodide
Thermodynamics and Kinetics of Clathrate Hydrate (B1144303) Formation
The stability and formation kinetics of tetraisoamylammonium iodide clathrate hydrates are governed by a delicate balance of hydrophilic and hydrophobic interactions. In these structures, the tetraisoamylammonium ((i-C₅H₁₁)₄N⁺) cation is encapsulated within cages formed by water molecules, a process driven by hydrophobic effects. Concurrently, the iodide (I⁻) anion is incorporated into the water framework itself, participating in the hydrogen-bonding network, which is a form of hydrophilic intercalation.
Influence of Anion Radius on Clathrate Stability
The stability of tetraisoamylammonium halide clathrates exhibits a unique trend with respect to the anion radius. Unlike the tetrabutylammonium (B224687) halide series, where stability significantly decreases from fluoride (B91410) to bromide, the melting points of tetraisoamylammonium halide polyhydrates show minimal variation. researchgate.net In the case of tetraisoamylammonium halides, moving from fluoride to chloride results in a decrease in stability, similar to the tetrabutyl series. However, from bromide to iodide, the stability of the clathrate compounds increases. researchgate.net
This phenomenon is attributed to two competing principles. Firstly, the decrease in hydrophilic properties from fluoride to iodide would typically lead to a decrease in the melting point of the hydrates. Secondly, the increasing size of the anion from bromide to iodide introduces a greater distortion in the water framework. This distortion paradoxically leads to an enlargement of the cavities, allowing for a more favorable and efficient packing of the bulky isoamyl groups of the cation. researchgate.net This improved cation packing compensates for the reduced hydrophilicity of the larger anion, resulting in a notable increase in the stability of the iodide clathrate. It has been extrapolated that if this compound hydrates were to melt congruently, their melting point could be 33°C or higher. researchgate.net
Hydration Numbers and Stoichiometry of Clathrate Hydrates
The stoichiometry of tetraisoamylammonium halide clathrates, represented by their hydration numbers (the ratio of water molecules to salt molecules), varies with the anion. For this compound, the most stable hydrate has a composition of 1:32, meaning one molecule of the salt is associated with 32 molecules of water. researchgate.net This is distinct from the other halides in the series, which form hydrates with different stoichiometries. For instance, the fluoride, chloride, and bromide counterparts form their most stable hydrates with compositions of 1:27, 1:38, and 1:26, respectively. researchgate.net The formation of multiple hydrate structures with similar compositions but different crystal structures is a common feature in these systems, attributed to the flexibility of water molecules in forming various energetically similar frameworks. researchgate.net
Structural Characterization of this compound Clathrate Hydrates
Cage Occupancy and Guest–Host Interactions
In tetraisoamylammonium salt clathrates, the large (i-C₅H₁₁)₄N⁺ cation acts as the guest molecule, occupying large cavities within the host water lattice. The interaction between the hydrophobic isoamyl chains and the water molecules of the cage is primarily of the van der Waals type. The positively charged nitrogen atom of the cation is positioned to interact with the partially negative oxygen atoms of the surrounding water molecules.
Framework Distortion and Cation Packing within Clathrate Structures
The incorporation of the large iodide anion into the water framework induces significant distortion. This distortion, however, is not detrimental to the structure's stability. Instead, it leads to an expansion of the polyhedral cavities. researchgate.net This enlargement allows the bulky tetraisoamylammonium cation to be accommodated more effectively. The isoamyl radicals, due to their shape and size, are particularly well-suited to stabilize these distorted clathrate cavities. researchgate.net
In the structural model derived from the tetraisoamylammonium polyacrylate hydrate, the cation resides in a large, four-sectioned cavity formed by the merging of four large polyhedra. The nitrogen atom of the cation occupies a position near the common apex of these four cavities. mdpi.com This efficient packing of the cation within the expanded and distorted cages, prompted by the large iodide anion, is a primary reason for the enhanced stability of the this compound clathrate. researchgate.net
Ion Transport Mechanisms and Electrochemical Behavior of Tetraisoamylammonium Iodide
Mechanisms of Iodide Ion Transport in Electrolytic Systems
The movement of ions in an electrolytic solution under the influence of an electric field is a complex process governed by several mechanisms. For a salt such as tetraisoamylammonium iodide, which dissociates into tetraisoamylammonium cations ((C5H11)4N+) and iodide anions (I-), the transport of charge is primarily carried out by these two species. The specific mechanisms involved in the transport of the iodide ion are crucial for understanding the electrochemical properties of the system.
Grotthuss-type Ion Exchange Contributions
The Grotthuss mechanism, first proposed to explain proton transport in water, involves the effective "hopping" of an ion through a network of solvent or other molecules via the formation and cleavage of chemical bonds. wikipedia.org In the context of iodide transport, a similar relay-type mechanism can occur, but it is not a feature of simple iodide ion solutions. Instead, it becomes significant in electrolytes containing both iodide (I-) and molecular iodine (I2), which combine to form the triiodide ion (I3-).
In such systems, an iodide ion can be transported through a series of exchange reactions between iodide and triiodide ions (I− + I3− → I3− + I−). This bond-exchange process allows for the rapid transfer of charge without the need for the bulk diffusion of the entire ionic species. researchgate.net This Grotthuss-exchange mechanism can significantly enhance the ionic conductivity of iodide-based electrolytes. researchgate.net
However, for a solution consisting solely of this compound dissolved in a solvent, this mechanism does not contribute to ion transport. The Grotthuss-type exchange is contingent upon the presence of a polyiodide species like triiodide, which acts as the bridge for the iodide "hop."
Vehicular Transport Mechanisms and Mobility Studies
The primary mechanism for ion transport in a this compound solution is the vehicular mechanism, also known as Stokes' or hydrodynamic transport. In this process, the individual ions—the tetraisoamylammonium cation ((C5H11)4N+) and the iodide anion (I-)—move physically through the bulk of the solvent under the influence of an applied electric field.
Each ion is typically surrounded by a shell of solvent molecules (a solvation shell), and it is this entire solvated entity that moves. The ease of this movement is described by the ion's mobility, which is inversely related to factors like the size of the solvated ion and the viscosity of the solvent. uobabylon.edu.iq
Tetraisoamylammonium Cation ((C5H11)4N+): This is a large, bulky organic cation. Due to its significant size, its mobility is expected to be relatively low compared to smaller inorganic ions. The long isoamyl chains result in a large hydrodynamic radius, leading to substantial frictional drag with the solvent molecules.
Iodide Anion (I-): The iodide ion is smaller and its mobility is generally higher than that of large tetraalkylammonium cations in most solvents.
Studies on a series of tetraalkylammonium ions have shown that as the length of the alkyl chain increases, the ionic mobility of the cation decreases due to the increase in size and hydrodynamic drag. acs.org Therefore, the tetraisoamylammonium cation would have lower mobility than its smaller homologues like tetrabutylammonium (B224687) and tetrapropylammonium (B79313).
Activation Energies for Ion Migration and Diffusion
The transport of ions through a solvent is an activated process, meaning the ions must overcome an energy barrier to move from one position to another. This energy barrier is known as the activation energy (Ea) of migration or diffusion. It is related to the energy required to break interactions with surrounding solvent molecules and to create a void in the solvent into which the ion can move.
The activation energy for ionic conduction is influenced by several factors:
Solvent Viscosity: Ion transport is strongly dependent on the viscosity of the medium. In more viscous solvents, the activation energy for ion movement is higher. uobabylon.edu.iq
Temperature: Increasing the temperature provides the ions with more thermal energy to overcome the activation barrier, leading to higher mobility and conductivity.
Ion-Solvent Interactions: Stronger interactions between the ion and the solvent molecules (stronger solvation) can increase the activation energy required for the ion to break free and move.
Electrochemical Conductivity Studies of this compound Solutions
The electrochemical conductivity of an electrolyte solution is a measure of its ability to conduct an electric current. It is determined by the concentration of the charge carriers (ions) and their mobility. edu.krd
Factors Influencing Ionic Conductivity (e.g., Concentration, Temperature)
The ionic conductivity of this compound solutions is primarily influenced by concentration and temperature. unacademy.com
Effect of Concentration: At very low concentrations, the molar conductivity of this compound is at its maximum (the limiting molar conductivity, Λ₀) as the ions are far apart and interionic interactions are minimal. As the concentration increases, the specific conductance rises because the number of charge carriers per unit volume increases. edu.krd However, the molar conductivity (conductivity per mole of salt) decreases with increasing concentration. This is due to increased interionic interactions, such as the formation of ion pairs ((C5H11)4N+I-), which reduces the number of free charge carriers, and an increase in the solution's viscosity. uobabylon.edu.iqedu.krd At very high concentrations, the conductivity may peak and then decrease as the effects of increased viscosity and extensive ion pairing dominate.
| Concentration (mol/L) | Molar Conductivity (Λ) (S·cm²/mol) |
|---|---|
| 0.0005 | 145.2 |
| 0.001 | 141.5 |
| 0.005 | 130.8 |
| 0.01 | 124.3 |
| 0.05 | 105.6 |
| 0.10 | 95.1 |
Note: The data in the table is illustrative for a typical tetraalkylammonium salt and shows the general trend of decreasing molar conductivity with increasing concentration. Actual values for this compound would depend on the specific solvent and temperature.
Evaluation of Single Ion Conductivities
The total conductivity of a this compound solution is the sum of the contributions from the individual ions. The single-ion conductivity is a function of the ion's charge, mobility, and concentration. At infinite dilution, the total limiting molar conductivity (Λ₀) of the salt is the sum of the limiting molar conductivities of the individual cation (λ₀+) and anion (λ₀-), according to Kohlrausch’s law of independent migration of ions.
Λ₀ = λ₀((C5H11)4N+) + λ₀(I-)
The fraction of the total current carried by a specific ion is known as its transference number (or transport number, t). wikipedia.org For the iodide ion, it is defined as:
t(I-) = λ(I-) / (λ((C5H11)4N+) + λ(I-))
Due to the large size of the tetraisoamylammonium cation, its mobility and limiting ionic conductivity are expected to be significantly lower than that of the iodide anion in most common solvents. This implies that the transference number of the iodide ion in such a solution would be greater than 0.5, meaning the anion carries a larger fraction of the electric current.
| Ion | λ₀ (S·cm²/mol) |
|---|---|
| Iodide (I-) | 103.5 |
| Tetrabutylammonium ((C4H9)4N+) | 70.3 |
| Tetrapropylammonium ((C3H7)4N+) | 80.5 |
Note: The data presented are for analogous ions to illustrate the expected behavior. The limiting molar conductivity of the tetraisoamylammonium cation would be expected to be lower than that of the tetrabutylammonium cation due to its larger size.
Electrochemical Redox Behavior of Iodide Ions in the Presence of Tetraisoamylammonium Cations
In electrolyte solutions containing this compound, the tetraisoamylammonium cation is electrochemically inert over a wide potential window. Consequently, the electrochemical behavior is dominated by the redox reactions of the iodide anion (I⁻). The oxidation of iodide in non-aqueous solvents is a well-documented process that occurs in two distinct, sequential steps.
First, the iodide ion is oxidized to the triiodide ion (I₃⁻). This is followed by the further oxidation of the triiodide ion to molecular iodine (I₂). These processes can be represented by the following reversible reactions:
3I⁻ ⇌ I₃⁻ + 2e⁻
2I₃⁻ ⇌ 3I₂ + 2e⁻
The tetraisoamylammonium cation, while not participating directly in the electron transfer, influences the reaction environment, affecting factors such as ion pairing, solubility, and the stability of the generated iodine species.
Cyclic Voltammetry and Chronoamperometry Studies
Cyclic voltammetry (CV) is a primary technique for investigating the redox behavior of iodide. A typical cyclic voltammogram for the oxidation of a tetraalkylammonium iodide salt, such as this compound, in a suitable non-aqueous solvent (e.g., acetonitrile or dichloromethane) at a platinum or glassy carbon electrode displays two distinct anodic (oxidation) peaks and corresponding cathodic (reduction) peaks. researchgate.netmonash.edu
First Oxidation Wave (Anodic Peak I): Corresponds to the oxidation of iodide (I⁻) to triiodide (I₃⁻).
Second Oxidation Wave (Anodic Peak II): Occurs at a more positive potential and represents the oxidation of triiodide (I₃⁻) to iodine (I₂). researchgate.net
The separation between the two peaks is dependent on the stability of the triiodide intermediate in the specific solvent. monash.edu The reversibility of these peaks indicates the stability of the generated species on the timescale of the CV experiment.
In Situ Generation of Iodinating Agents
The electrochemical oxidation of iodide provides a clean and efficient method for the in situ generation of electrophilic iodinating agents, such as molecular iodine (I₂) or hypoiodite (B1233010) species. nih.gov By applying a controlled potential corresponding to the first or second oxidation wave of iodide, these reactive species can be generated directly in the reaction vessel, avoiding the storage and handling of corrosive and hazardous iodinating reagents. nih.gov
In this context, this compound serves as a source of iodide ions. The process involves the electrochemical transformation of the iodide at an anode into an active iodinating species, which then diffuses into the bulk solution to react with a target organic substrate. nih.gov The large, lipophilic tetraisoamylammonium cation can also function as a phase-transfer catalyst, facilitating the interaction between the aqueous or electrode phase where the iodinating agent is generated and an organic phase containing the substrate.
Influence of Cation Size on Ion Transport in Electrolytes
Increased Viscosity: Larger cations result in stronger van der Waals interactions and greater steric hindrance, which restricts the movement of ions and increases the viscosity of the electrolyte solution. researchgate.net
Studies comparing different tetraalkylammonium salts consistently show that electrolytes with larger cations exhibit lower conductivity. researchgate.net Therefore, an electrolyte based on this compound is expected to have lower ionic conductivity compared to electrolytes based on smaller cations like tetramethylammonium (B1211777) or tetraethylammonium (B1195904) under identical conditions. This trade-off between cation size and transport properties is a critical consideration in the design of electrolytes for applications such as batteries and other electrochemical devices. mdpi.com
The following table, compiled from research on various tetraalkylammonium cations, illustrates the general trend of decreasing conductivity with increasing cation size. While specific data for tetraisoamylammonium is not widely available, its position in this trend can be inferred from its large size.
| Tetraalkylammonium Cation | Abbreviation | Relative Size | General Effect on Ionic Conductivity |
|---|---|---|---|
| Tetramethylammonium | TMA⁺ | Small | Highest |
| Tetraethylammonium | TEA⁺ | Medium | High |
| Tetrabutylammonium | TBA⁺ | Large | Moderate |
| Tetrahexylammonium (B1222370) | THA⁺ | Very Large | Low |
| Tetraisoamylammonium | TiAA⁺ | Very Large | Expected to be Low |
Application in Phase Transfer Catalysis Utilizing Tetraisoamylammonium Iodide
Mechanistic Studies of Phase Transfer Catalysis by Tetraisoamylammonium Iodide
The mechanism of phase transfer catalysis (PTC) by this compound involves the movement of the catalyst between an aqueous and an organic phase, enabling reactions that would otherwise be very slow or not occur at all.
In a biphasic system, the tetraisoamylammonium cation, being a large lipophilic "soft" cation, can pair with an anion from the aqueous phase. This ion pair is soluble in the organic phase. The catalyst transports the anion across the phase boundary to the organic phase where it can react with the organic substrate. After the reaction, the catalyst can return to the aqueous phase to repeat the cycle. This continuous transport of anions across the interfacial boundary between the two immiscible liquids is the cornerstone of phase transfer catalysis. The efficiency of this process is influenced by factors such as the catalyst's structure and the nature of the anion.
The lipophilic nature of the tetraisoamylammonium cation is key to its function. The five-carbon isoamyl groups provide significant organic character, allowing the entire ion pair to dissolve in the organic phase. This overcomes the insolubility of the anionic reactant in the organic solvent. Once in the organic phase, the anion is much more reactive as it is not heavily solvated by water molecules. This "naked" anion is a more potent nucleophile, leading to a significant enhancement in reaction rates. The mobility of the tetraisoamylammonium ion, and its ability to shuttle between phases, is therefore critical for the efficient transfer of the reacting substrate.
Applications in Organic Synthesis
This compound, like other quaternary ammonium (B1175870) iodides, is a valuable catalyst in various organic transformations, particularly in alkylation reactions and the synthesis of other organic compounds.
N-alkylation of amines and other nitrogen-containing compounds is a fundamental reaction in organic synthesis. Phase transfer catalysis is particularly effective for these reactions. This compound can be used to facilitate the N-alkylation of various substrates. For instance, in the N-alkylation of an indazole, a similar catalyst, tetrabutylammonium (B224687) iodide (TBAI), was used to activate the alkylating agent. The catalyst enables the use of less expensive and more manageable bases like sodium hydroxide (B78521) in a two-phase system.
Below is a table showing representative examples of N-alkylation reactions facilitated by a tetraalkylammonium iodide catalyst.
| Substrate | Alkylating Agent | Catalyst | Base | Solvent | Product | Yield (%) |
| Acetamide | Ethyl bromide | TBAI | Sodium t-butoxide | THF | N-ethylacetamide | - |
| Indazole | Methyl chloroacetate | TBAI | Potassium carbonate | DMF | N-alkylated indazole | - |
| Tetrahydropyrimidinone | Chloromethyl derivative | TBAI | Sodium hydride | DMF | N-alkylated tetrahydropyrimidinone | - |
Data based on reactions using the analogous catalyst Tetrabutylammonium Iodide (TBAI) as reported in the literature.
This compound can be used in the synthesis of other quaternary ammonium salts through anion exchange reactions. More significantly, it plays a role in the synthesis of organoiodine compounds. The iodide ion, being a good nucleophile, can be introduced into organic molecules via substitution reactions catalyzed by the tetraisoamylammonium cation.
Furthermore, the catalyst can be involved in reactions where an in-situ generated hypoiodite (B1233010) species facilitates the α-iodination of carbonyl compounds, which can then undergo further substitution. This demonstrates the versatility of tetraalkylammonium iodides in synthetic organic chemistry.
The table below illustrates the synthesis of various quaternary ammonium salts, a process in which this compound could be both a product of synthesis (from triisoamylamine and isoamyl iodide) and a reagent for further transformations.
| Amine | Alkyl Halide | Solvent | Product | Yield (%) |
| N,N-dimethyl-N-(4,4-diphenylbut-3-en-1-yl)amine | Chloroiodomethane | Acetonitrile (B52724) | N-Chloromethyl-N,N-dimethyl-N-(4,4-diphenylbut-3-en-1-yl)ammonium iodide | 85 |
| N,N-dimethyl-N-(4,4-diphenylbut-3-en-1-yl)amine | Diiodomethane | Acetonitrile | N-Iodomethyl-N,N-dimethyl-N-(4,4-diphenylbut-3-en-1-yl)ammonium iodide | 74 |
| N,N-dimethylethanolamine | Diiodomethane | - | N-Iodomethyl-N,N-dimethyl-N-(2-hydroxyet-1-yl)ammonium iodide | 61.5 |
The data represents general methodologies for the synthesis of quaternary ammonium iodides.
Organoiodine compounds are important intermediates in organic synthesis due to the reactivity of the carbon-iodine bond. This compound can serve as a source of iodide for the synthesis of these compounds.
Selectivity and Efficiency Enhancement in Catalytic Processes
This compound, a quaternary ammonium salt, plays a significant role as a phase transfer catalyst, contributing to enhanced selectivity and efficiency in a variety of catalytic processes. While direct research specifically detailing the performance of this compound is limited, extensive studies on analogous quaternary ammonium iodides, such as tetrabutylammonium iodide (TBAI), provide significant insights into its catalytic behavior. These compounds are instrumental in accelerating reaction rates and improving product yields by facilitating the transfer of reactants across the interface of immiscible liquid phases.
The efficiency of this compound in phase transfer catalysis is largely attributed to the lipophilic nature of the tetraisoamylammonium cation. This cation pairs with an anion from the aqueous phase, transporting it into the organic phase where the reaction with an organic substrate occurs. The iodide anion itself can also act as a potent nucleophile, which can be crucial in substitution reactions. For instance, in reactions involving alkyl halides, the iodide from the catalyst can exchange with another halide on the substrate, creating a more reactive alkyl iodide intermediate, thereby increasing the reaction rate.
In terms of selectivity, the structure of the quaternary ammonium cation can influence the stereochemical outcome of a reaction. While this compound is achiral, its bulky isoamyl groups can create a specific steric environment around the reactive anion it transports. This can lead to regioselective or chemoselective transformations by favoring the approach of the nucleophile to a particular site on the substrate molecule.
The following table summarizes the general effects of quaternary ammonium iodides on the efficiency and selectivity of phase transfer catalyzed reactions, based on findings from related compounds.
| Parameter | Effect of Quaternary Ammonium Iodide | Research Finding |
| Reaction Rate | Significant increase | The catalyst facilitates the transfer of the nucleophile from the aqueous to the organic phase, overcoming phase limitations. |
| Product Yield | Generally improved | By accelerating the reaction, side reactions are often minimized, leading to higher yields of the desired product. |
| Selectivity | Can be enhanced | The steric bulk of the cation can influence the regioselectivity or chemoselectivity of the reaction. |
| Substrate Scope | Broadened | Enables reactions between a wide range of water-soluble nucleophiles and organic substrates. |
Relationship between Phase Behavior and Catalytic Activity
Impact of Triphase vs. Biphase Conditions
In a typical biphase (liquid-liquid) phase transfer catalysis system, the reaction occurs at the interface or in the organic phase after the transfer of the aqueous reactant. The efficiency of this process can be limited by the interfacial area and the rate of mass transfer.
However, under certain conditions of temperature, catalyst concentration, and electrolyte concentration, a third phase, rich in the quaternary ammonium salt, can form between the aqueous and organic phases. This is known as a triphase system. Research on tetrabutylammonium bromide (TBABr), a closely related catalyst, has shown that under triphase conditions (Oil + Catalyst-rich Liquid + Water), the catalytic activity can be less sensitive to external factors like temperature and stirring speed compared to biphase conditions nih.gov. This suggests that the catalyst-rich phase acts as a reservoir for the active species, providing a stable and highly active reaction environment.
The following table illustrates the general characteristics of biphase and triphase systems in the context of phase transfer catalysis with quaternary ammonium salts.
| System Type | Description | Impact on Catalytic Activity |
| Biphase | Consists of an aqueous phase and an organic phase. The catalyst shuttles reactants between the two. | Activity is highly dependent on stirring speed and interfacial area. |
| Triphase | A third, catalyst-rich liquid phase forms between the aqueous and organic phases. | Can lead to higher and more stable catalytic activity, with less dependence on mechanical agitation. |
Microemulsion-like Phases and Interface-Mediated Catalysis
The catalytic prowess of this compound is further explained by the concept of interface-mediated catalysis, which can involve the formation of microemulsion-like phases. A study on tetrabutylammonium salts demonstrated that the catalysis is attributable to reactions occurring at the interface nih.gov. This interface is not limited to the macroscopic boundary between the bulk aqueous and organic phases but also includes the dynamic and extensive water-oil microinterface formed within what can be described as a microemulsion-like liquid phase nih.gov.
This catalyst-rich phase can be considered a microemulsion where the quaternary ammonium salt acts as a surfactant, creating a large interfacial area within this phase. This microenvironment facilitates intimate contact between the reactants, leading to a significant enhancement in the reaction rate. The catalysis is therefore not just a simple shuttling mechanism but a more complex process occurring within a highly organized interfacial region.
Supramolecular Chemistry and Host Guest Interactions with Tetraisoamylammonium Iodide
Tetraisoamylammonium Iodide as a Component in Supramolecular Assemblies
In the context of supramolecular assemblies, this compound is particularly known for its ability to form clathrate hydrates. These are crystalline, water-based solids with a cage-like structure of hydrogen-bonded water molecules that encapsulate "guest" molecules. The tetraisoamylammonium cation, due to its size and hydrophobicity, can be readily entrapped within these water cages, stabilizing the clathrate structure. The iodide anion can also be incorporated into the hydrogen-bonded network of the host lattice or reside within the cages.
Research into the supramolecular assemblies of tetravalent lanthanide complexes has also shown the formation of coordination polymers where organic ligands bridge metal centers. While not directly involving this compound, these studies highlight the principles of self-assembly that can be applied to systems containing this salt. The interactions between the components in these assemblies are driven by coordination bonds as well as non-covalent interactions, leading to the formation of extended networks with specific topologies and properties.
Host-Guest Chemistry Involving the Tetraisoamylammonium Cation
Host-guest chemistry is a fundamental concept within supramolecular chemistry that involves the binding of a "guest" molecule or ion to a larger "host" molecule. The tetraisoamylammonium cation can act as a guest, being encapsulated within the cavity of a suitable host molecule. The binding in these host-guest complexes is non-covalent and relies on molecular recognition, where the host has a specific affinity for the guest based on size, shape, and chemical complementarity.
Macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils, are commonly employed to encapsulate quaternary ammonium (B1175870) cations. The hydrophobic interior of these macrocycles provides a favorable environment for the nonpolar alkyl chains of the tetraisoamylammonium cation, while the polar exterior can interact with the solvent.
The binding affinity of the tetraisoamylammonium cation to a particular host is influenced by several factors, including the size of the host's cavity, the flexibility of both the host and the guest, and the solvent environment. For instance, the binding of tetra-n-alkylammonium ions to imine cages has been studied, revealing that the size of the host's window and the bulkiness of the guest are critical for complex formation. While this study did not specifically investigate the tetraisoamylammonium cation, the principles of size and shape complementarity are directly applicable.
The table below illustrates the association constants for the inclusion of different tetra-n-alkylammonium cations in a specific imine cage, highlighting the effect of cation size on binding affinity.
| Guest Cation | Counterion | Association Constant (K_a) in M⁻¹ |
| NMe₄⁺ | BF₄⁻ | No binding detected |
| NEt₄⁺ | BF₄⁻ | 120 |
| NPr₄⁺ | BF₄⁻ | 250 |
| NBu₄⁺ | BF₄⁻ | 80 |
Data adapted from a study on imine cages, demonstrating the principle of size-selective binding.
This data demonstrates that there is an optimal size for the guest cation to achieve the strongest binding with a particular host. The study of such host-guest systems provides valuable insights into the nature of non-covalent interactions and is crucial for the development of applications in areas such as sensing, catalysis, and drug delivery.
Anion-Templated Synthesis Approaches
Anion-templated synthesis is a powerful strategy in supramolecular chemistry for the construction of complex, interlocked molecular architectures. In this approach, an anion is used as a template to organize and pre-arrange molecular components for a subsequent covalent bond-forming reaction, leading to the formation of a specific product that would be difficult to synthesize otherwise.
The iodide anion of this compound can act as a template in the synthesis of anion receptors. The size, shape, and charge of the iodide ion can direct the assembly of precursor molecules around it through non-covalent interactions such as hydrogen bonding and ion-dipole interactions. Once the precursors are held in the correct orientation by the anionic template, a chemical reaction can be initiated to form the final, covalently linked host molecule. After the synthesis, the template anion can often be removed, leaving behind a cavity that is pre-organized for the rebinding of that specific anion.
While specific examples of anion-templated synthesis utilizing this compound are not extensively documented in the provided search results, the general principles are well-established. For instance, the synthesis of interlocked molecules like rotaxanes and catenanes can be facilitated by anionic templates. The template effect of the anion can significantly increase the yield of the desired product by overcoming the entropic penalty associated with bringing multiple reactive components together.
The effectiveness of an anion as a template depends on its ability to form strong and directional interactions with the reacting components. The iodide anion, being large and polarizable, can participate in various non-covalent interactions, making it a potentially useful template in supramolecular synthesis.
Future Research Directions and Emerging Applications of Tetraisoamylammonium Iodide
Exploration of Novel Synthetic Methodologies for Enhanced Control
Current synthetic routes to tetraisoamylammonium iodide typically follow conventional quaternization reactions. However, future research will likely focus on the development of novel synthetic methodologies that offer enhanced control over purity, yield, and scalability. Exploring alternative reaction pathways, such as those involving phase-transfer catalysis or microreactor technology, could lead to more efficient and environmentally benign production methods. Optimization of reaction parameters, including solvent systems, temperature, and stoichiometry, is essential for minimizing impurities that can be detrimental to performance in high-tech applications. A key goal will be to develop synthetic strategies that allow for the precise tuning of the compound's properties for specific applications.
Advanced Spectroscopic Probes for Real-Time Dynamics
A deeper understanding of the molecular behavior of this compound in different environments is critical for its application in areas such as electrolytes and materials science. Future research should employ advanced spectroscopic techniques to probe its real-time dynamics. Techniques such as time-resolved infrared and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) spectroscopy, can provide valuable insights into ion-pairing, solvation dynamics, and rotational and translational motions. These studies are crucial for understanding how the unique branched structure of the isoamyl groups influences the compound's behavior at the molecular level and its interactions with other species in solution or within a material matrix.
Design of Next-Generation Electrolytes based on Quaternary Ammonium (B1175870) Iodides
Quaternary ammonium iodides are promising components for next-generation electrolytes in various electrochemical devices, including batteries and dye-sensitized solar cells (DSSCs). The bulky and non-polar nature of the tetraisoamylammonium cation could potentially lead to electrolytes with high ionic conductivity and wide electrochemical stability windows. Future research will focus on formulating and characterizing novel electrolyte systems incorporating this compound. This will involve investigating its solubility and conductivity in a range of organic solvents and ionic liquids. A critical area of study will be the influence of the tetraisoamylammonium cation on the formation of the solid-electrolyte interphase (SEI) on electrode surfaces, which is paramount for battery performance and longevity.
Integration of this compound in Advanced Materials Science
The unique properties of this compound, such as its potential for self-assembly and its role as a phase-transfer catalyst, make it an interesting candidate for integration into advanced materials. Future research could explore its use as a templating agent for the synthesis of porous materials, as a modifier for polymer matrices to enhance their ionic conductivity or thermal stability, or as a component in the fabrication of perovskite solar cells. Investigating the structure-property relationships of materials containing this compound will be key to developing new functional materials with tailored properties for applications in electronics, catalysis, and separation technologies.
Further Elucidation of Complex Interfacial and Transport Phenomena
The behavior of this compound at interfaces and its transport properties are fundamental to its performance in many applications. Future research should aim to further elucidate these complex phenomena. Studies on the adsorption and orientation of tetraisoamylammonium ions at liquid-liquid, liquid-solid, and liquid-air interfaces will provide a deeper understanding of its role as a surfactant and phase-transfer catalyst. Moreover, detailed investigations into the transport mechanisms of both the tetraisoamylammonium cation and the iodide anion in different media are necessary to optimize its performance in electrolyte systems. This includes studying the effects of concentration, temperature, and the presence of other species on diffusion coefficients and transference numbers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
